molecular formula C24H17BrCl2FN3O5S B1671185 艾苏伐韦林 CAS No. 868046-19-9

艾苏伐韦林

货号 B1671185
CAS 编号: 868046-19-9
分子量: 629.3 g/mol
InChI 键: ULTDEARCBRNRGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elsulfavirine (also known as Elpida or VM 1500) is a new-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Viriom for the treatment and prevention of human immunodeficiency virus (HIV) infections . It is a prodrug of the active compound VM-1500A, a small molecule selective NNRTI .


Molecular Structure Analysis

Elsulfavirine belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .


Chemical Reactions Analysis

Elsulfavirine is a prodrug, which means it undergoes metabolic reactions in the body to be converted into its active form, VM-1500A .


Physical And Chemical Properties Analysis

The molecular weight of Elsulfavirine is 629.280 g·mol−1 . The elemental composition is C: 45.81%, H: 2.72%, Br: 12.70%, Cl: 11.27%, F: 3.02%, N: 6.68%, O: 12.71%, S: 5.09% .

科学研究应用

Specific

HIV Treatment

Specific

Long-Acting Injectable Formulations

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Virology .

Summary of the Application

Long-acting injectable formulations of Elsulfavirine and its active metabolite, VM-1500A, are currently under investigation . These formulations aim to provide a more convenient and potentially more effective method of drug delivery .

Methods of Application or Experimental Procedures

The long-acting injectable formulations are administered via injection. The specific dosage and frequency of administration are currently being investigated in clinical trials .

Results or Outcomes

The results of these investigations are not yet available as the studies are ongoing. The aim is to develop a formulation that maintains effective drug levels in the body for an extended period, reducing the frequency of administration and potentially improving patient adherence .

COVID-19 Treatment

Specific Scientific Field

This application is in the field of Virology and Infectious Diseases .

Summary of the Application

Elsulfavirine is currently being investigated by Roche for the treatment of COVID-19 . This is a new potential application of the drug, which was originally developed for the treatment of HIV .

Methods of Application or Experimental Procedures

The specific methods of application for this potential use are currently being investigated in Phase II clinical trials .

Results or Outcomes

The outcomes of these trials are not yet available as the studies are ongoing. The aim is to determine whether Elsulfavirine can be effective in treating COVID-19, a viral disease caused by the SARS-CoV-2 virus .

安全和危害

Elsulfavirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Elsulfavirine received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines . Currently, it is used in antiretroviral therapy regimens in the Russian Federation, which includes the combination of elsulfavirine with lamivudine (or emtricitabine) and tenofovir . Long-acting injectable formulations of Elsulfavirine and deselsulfavirine are under investigation . In addition, Roche is investigating the use of Elsulfavirine for the treatment of COVID-19 and it is currently in Phase II clinical trials for this possible indication .

属性

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrCl2FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsulfavirine

CAS RN

868046-19-9
Record name Elsulfavirine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsulfavirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELSULFAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elsulfavirine
Reactant of Route 2
Reactant of Route 2
Elsulfavirine
Reactant of Route 3
Reactant of Route 3
Elsulfavirine
Reactant of Route 4
Reactant of Route 4
Elsulfavirine
Reactant of Route 5
Reactant of Route 5
Elsulfavirine
Reactant of Route 6
Reactant of Route 6
Elsulfavirine

Citations

For This Compound
142
Citations
ZT Al-Salama - Drugs, 2017 - Springer
… receive once daily doses of elsulfavirine 20 mg or placebo (cohort 1), or elsulfavirine 40 mg or … elsulfavirine following oral administration of the 20 mg dose was 1.9 h and for elsulfavirine …
Number of citations: 40 idp.springer.com
AV Kravchenko, EA Orlova-Morozova… - Journal …, 2018 - journal.niidi.ru
A randomized multicenter 96-week study of an elsulfavirine (ESV), non-nucleoside reverse transcriptase inhibitor (NNRTI) of novel generation, in combination with 2 nucleoside/…
Number of citations: 6 journal.niidi.ru
V Bichko, B Rogovoy, A Koryakova… - … Antiviral Society-USA, 2017 - viriom.com
New options for the prevention and treatment of HIV infection that allow infrequent dosing will facilitate adherence and likely improve long-term outcomes. Elsulfavirine (Elpida®, …
Number of citations: 5 www.viriom.com
AV Kravchenko, AV Pokrovskaya… - … Bolezni. Aktual'nye …, 2022 - gynecology.orscience.ru
Objective. To evaluate the efficiency and safety of the ART regimen including the combined Russian drug phosphazide/lamivudine (PhAZT/3TC) in HIV patients switched from the …
Number of citations: 1 gynecology.orscience.ru
R Murphy, AV Kravchenko… - … on Retroviruses and …, 2017 - croiconference.org
Elsulfavirine as Compared to Efavirenz in Combination with TDF/FTC: 48-week Study … Elpida® / Elsulfavirine (VM1500) is the prodrug of VM1500A, a new potent non-nucleoside …
Number of citations: 20 www.croiconference.org
CT Supuran, A Nocentini, E Yakubova… - Journal of Enzyme …, 2021 - Taylor & Francis
… This, we reasoned, could help assess prospects of using elsulfavirine (… of elsulfavirine as a first-line treatment of AIDS patients. Herein, we report on the inhibitory profile of elsulfavirine …
Number of citations: 4 www.tandfonline.com
MA Rai, S Pannek, CJ Fichtenbaum - Expert opinion on emerging …, 2018 - Taylor & Francis
… In summary, elsulfavirine appears to have a much better side-effect profile compared to efavirenz though data are limited at this point. If confirmed in additional studies, this would aid in …
Number of citations: 49 www.tandfonline.com
E Yakubova, A Kravchenko, T Shimonova… - Journal of the …, 2020 - elibrary.ru
Multicenter, open-label, post-authorization safety study (PASS) of elsulfavirine (Elpida®) used In the first-line therapy for HIV-1 infected patients added to standard ART (NNRTI + …
Number of citations: 0 elibrary.ru
J Jones, BS Taylor, HV Tieu… - Topics in antiviral medicine, 2017 - ncbi.nlm.nih.gov
… -controlled phase IIb trial comparing elsulfavirine 20 mg daily with … elsulfavirine participants and 74% of efavirenz participants had HIV RNA levels below 400 copies/mL. Elsulfavirine …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Rogovoy, A Koryakova, E Volosova, R Karapetian… - 16th European AIDS …, 2017
Number of citations: 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。